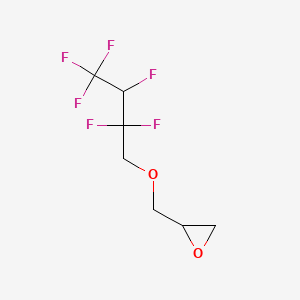
Allyl tert-butoxy carbonate; 1-chloro-1,2,2-trifluoro-ethylene; 1,1-difluoroethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl tert-butoxy carbonate: is an organic compound used primarily as a protecting group in organic synthesis. It is known for its stability and ease of removal under mild conditions. 1-chloro-1,2,2-trifluoro-ethylene is a halogenated ethylene derivative used in various industrial applications, including as a monomer for polymer production. 1,1-difluoroethylene is another halogenated ethylene derivative, often used in the production of fluoropolymers.
準備方法
Synthetic Routes and Reaction Conditions:
- Allyl tert-butoxy carbonate can be synthesized by reacting allyl alcohol with tert-butyl chloroformate in the presence of a base such as pyridine .
- The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods:
- Industrially, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Synthetic Routes and Reaction Conditions:
- This compound is typically produced by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane using zinc .
- The reaction is carried out in the presence of a solvent like methanol or DMF to stabilize the intermediate products .
Industrial Production Methods:
- Large-scale production involves the use of specialized reactors to handle the corrosive nature of the reactants and products.
Synthetic Routes and Reaction Conditions:
- 1,1-difluoroethylene can be synthesized by the dehydrohalogenation of 1,1,2-trifluoroethane using a strong base .
- The reaction is typically conducted at elevated temperatures to drive the elimination reaction to completion.
Industrial Production Methods:
- Industrial methods may involve the use of continuous distillation to separate the product from unreacted starting materials and by-products.
化学反応の分析
Allyl tert-butoxy carbonate
Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group.
Common Reagents and Conditions: Common reagents include trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products: The major product is the deprotected allyl alcohol.
1-chloro-1,2,2-trifluoro-ethylene
Types of Reactions: This compound can undergo polymerization reactions to form poly(chlorotrifluoroethylene).
Common Reagents and Conditions: Polymerization is typically initiated using free radical initiators under controlled temperature conditions.
Major Products: The major product is poly(chlorotrifluoroethylene), a polymer with excellent chemical resistance and mechanical properties.
1,1-difluoroethylene
Types of Reactions: This compound can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions: Reactions are often carried out in the presence of catalysts to facilitate the addition process.
Major Products: The major products are typically fluorinated organic compounds with diverse applications.
科学的研究の応用
Allyl tert-butoxy carbonate
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis.
Biology and Medicine: Employed in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
1-chloro-1,2,2-trifluoro-ethylene
Chemistry: Used as a monomer in the production of fluoropolymers.
Biology and Medicine: Limited direct applications, but its polymers are used in medical devices due to their chemical resistance.
1,1-difluoroethylene
Chemistry: Used in the synthesis of fluorinated compounds and polymers.
Biology and Medicine:
Industry: Employed in the production of specialty polymers with unique properties.
作用機序
Allyl tert-butoxy carbonate
Mechanism: The compound acts as a protecting group by forming a stable carbonate linkage with hydroxyl groups.
Molecular Targets and Pathways: The deprotection mechanism involves acid-catalyzed cleavage of the carbonate bond, releasing the free hydroxyl group.
1-chloro-1,2,2-trifluoro-ethylene
Mechanism: Undergoes free radical polymerization to form high molecular weight polymers.
Molecular Targets and Pathways: The polymerization process involves the formation of free radicals that propagate the polymer chain.
1,1-difluoroethylene
Mechanism: Participates in addition reactions through the formation of carbon-fluorine bonds.
Molecular Targets and Pathways: The addition reactions typically involve nucleophilic attack on the carbon-carbon double bond.
類似化合物との比較
Allyl tert-butoxy carbonate
Similar Compounds: Other protecting groups like benzyl carbonate and methyl carbonate.
Uniqueness: Allyl tert-butoxy carbonate is preferred for its stability and ease of removal under mild conditions.
1-chloro-1,2,2-trifluoro-ethylene
Similar Compounds: Other halogenated ethylenes like vinyl chloride and vinyl fluoride.
Uniqueness: Offers a unique combination of chemical resistance and thermal stability.
1,1-difluoroethylene
特性
CAS番号 |
89823-13-2 |
|---|---|
分子式 |
C12H16ClF5O4 |
分子量 |
354.70 g/mol |
IUPAC名 |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;(2-methylpropan-2-yl)oxy prop-2-enyl carbonate |
InChI |
InChI=1S/C8H14O4.C2ClF3.C2H2F2/c1-5-6-10-7(9)11-12-8(2,3)4;3-1(4)2(5)6;1-2(3)4/h5H,1,6H2,2-4H3;;1H2 |
InChIキー |
LHYCPUSHQYOETB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(=O)OCC=C.C=C(F)F.C(=C(F)Cl)(F)F |
関連するCAS |
110872-66-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)


![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
